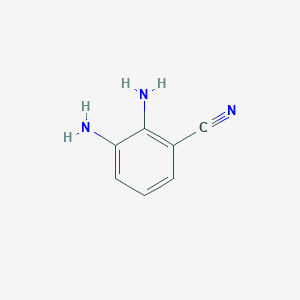

2,3-Diaminobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNLUJHBADYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625758 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73629-43-3 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3-cyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Diaminobenzonitrile from 2,3-Dinitrobenzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-diaminobenzonitrile, a valuable building block in the development of pharmaceuticals and advanced materials, from its precursor, 2,3-dinitrobenzonitrile. The document details various established reduction methodologies, including catalytic hydrogenation and chemical reduction techniques, complete with detailed experimental protocols and comparative data.

Introduction

This compound is a key aromatic diamine intermediate, sought after for its utility in the synthesis of a variety of heterocyclic compounds, including benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. The strategic placement of the amino and nitrile functionalities allows for diverse chemical transformations, making it a versatile precursor for drug discovery and materials science applications. The synthesis primarily involves the reduction of the two nitro groups of 2,3-dinitrobenzonitrile. This guide explores the most effective and commonly employed methods to achieve this transformation.

General Reaction Scheme

The fundamental transformation involves the reduction of the two nitro groups of 2,3-dinitrobenzonitrile to amino groups, yielding this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Diaminobenzonitrile

This guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Diaminobenzonitrile, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₇N₃.[1][2] It is also known by its synonym, 1,2-diamino-3-cyanobenzene.[2] For safe handling and storage, it should be kept in a dry, cool, and well-ventilated place, protected from light.[2] The typical purity of commercially available this compound is around 97%.[2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 73629-43-3 | [1][2] |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | 90 - 110 °C | [3] |

| Boiling Point | 355.2 ± 27.0 °C at 760 mmHg | [4] |

| IUPAC Name | This compound | |

| InChI | 1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| InChI Key | YLPNLUJHBADYPT-UHFFFAOYSA-N |

Table 2: Computed Molecular Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 75.83 Ų | [2] |

| LogP (octanol-water partition coefficient) | 0.72268 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: two amino groups (-NH₂) and a nitrile group (-CN) on a benzene ring.

Basicity and Reactivity of Amino Groups

The nitrile group is strongly electron-withdrawing, which deactivates the benzene ring and reduces the basicity of the amino groups. The positions of the amino groups relative to the nitrile group are crucial in determining their individual reactivity. In this compound, the amino group at position 2 is ortho to the nitrile group, leading to significant deactivation through both inductive and resonance effects. The amino group at position 3 is meta to the nitrile group and is therefore less deactivated. Consequently, the amino group at position 3 is predicted to be more basic and more reactive towards electrophiles.

Steric hindrance also plays a role. The amino group at position 2 is sterically hindered by the adjacent nitrile group and the other amino group, which can further reduce its reactivity. A computationally predicted pKa value for this compound is 2.35 ± 0.10, although this requires experimental verification.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of diaminobenzonitriles is the reduction of a corresponding nitro-substituted precursor. The following is a general protocol for the synthesis of this compound from 2-amino-3-nitrobenzonitrile.

Materials:

-

2-amino-3-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 50%)

-

An organic solvent for extraction (e.g., ethyl acetate or methylene chloride)

-

Water

-

Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.

-

Magnetic stirrer and heating mantle.

-

Ice bath.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

-

Addition of Starting Material: To the stirred solution, add 2-amino-3-nitrobenzonitrile in portions. The reaction is exothermic, so the addition rate should be controlled to maintain a suitable temperature, using a water or ice bath if necessary.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until it is strongly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate multiple times.

-

Washing and Drying: Combine the organic extracts and wash them with water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene-skellysolve B).

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined spectrophotometrically by measuring the absorbance of the compound in solutions of varying pH.

Materials:

-

This compound

-

A suitable solvent system in which both the amine and its protonated form are soluble (e.g., 50% ethanol-water).

-

A series of buffer solutions with known pH values.

-

Hydrochloric acid and sodium hydroxide solutions for pH adjustment.

-

UV-Vis spectrophotometer.

-

Calibrated pH meter.

-

Volumetric flasks and cuvettes.

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent system.

-

Prepare Solutions at Different pH: Create a series of solutions with different pH values by adding a small aliquot of the stock solution and the appropriate buffer to volumetric flasks and diluting to the mark. Prepare a fully acidic solution (e.g., with HCl) and a fully neutral/basic solution.

-

Measure Spectra: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the protonated and unprotonated forms.

-

Measure the absorbance of each buffered solution at this wavelength.

-

Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a given pH, A_A is the absorbance in the fully acidic solution, and A_B is the absorbance in the neutral/basic solution.

-

Plot log[(A - A_B) / (A_A - A)] versus pH. The pKa is the pH at which the log term is zero.

-

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The two amino groups would show broad singlets, with chemical shifts dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbon of the nitrile group would be expected around 115-120 ppm. The carbon attached to the nitrile group (C1) would be at a lower field. |

| IR Spectroscopy | - N-H stretching of the amino groups: two bands in the region of 3300-3500 cm⁻¹.- C≡N stretching of the nitrile group: a sharp, medium-intensity band around 2220-2230 cm⁻¹.- C=C stretching of the aromatic ring: bands in the 1450-1600 cm⁻¹ region.- N-H bending: around 1600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 133.15. |

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261, P264, P270, P271, P280 | Prevention: Avoid breathing dust, wash skin thoroughly, do not eat/drink/smoke when using, use outdoors or in a well-ventilated area, wear protective gear. |

| P302+P352, P304+P340, P305+P351+P338 | Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. | |

| P403+P233, P405 | Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |

| P501 | Disposal: Dispose of contents/container to an approved waste disposal plant. |

Note: The information provided in this document is for research purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3-Diaminobenzonitrile. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, generalized experimental protocols to enable researchers to determine its physicochemical properties.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇N₃. It possesses a benzene ring substituted with two adjacent amine groups and a nitrile group. This trifunctional scaffold makes it a valuable building block in medicinal chemistry and material science, often serving as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | ChemScene |

| Molecular Weight | 133.15 g/mol | ChemScene |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not widely reported | - |

| Boiling Point | 355.2 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |

| pKa | Not widely reported | - |

Solubility Profile

Precise, quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in several organic solvents.

Table of Qualitative and Limited Quantitative Solubility Data

| Solvent | Solubility | Concentration (mg/mL) | Temperature (°C) |

| Dichloromethane | Soluble | - | Not Specified |

| Methanol | Soluble | - | Not Specified |

| Ethyl Acetate | Soluble | - | Not Specified |

| Ethanol | Soluble | - | Not Specified |

| Water | Soluble | - | Not Specified |

| Acetic Acid | Soluble | - | Not Specified |

| Not Specified | - | 3.64 | Not Specified |

| Not Specified | - | 1.71 | Not Specified |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution.

-

Visualization of Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in chemical reactions. Aromatic amines are susceptible to oxidation, and the nitrile group can be prone to hydrolysis.

Recommended Storage Conditions: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and moisture.[2]

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

-

Oxidation: The two amino groups are susceptible to oxidation, which can be initiated by air, light, or trace metals. This can lead to the formation of colored impurities such as nitroso or nitro compounds.

-

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide and subsequently the carboxylic acid.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

Thermal Degradation: Elevated temperatures can accelerate the rate of degradation through various pathways.

Visualization of Potential Degradation Pathways

References

Theoretical Insights into the Electronic Structure of 2,3-Diaminobenzonitrile: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 2,3-Diaminobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the molecule's geometric, electronic, and spectroscopic properties. The insights presented herein are crucial for understanding its reactivity, stability, and potential applications in drug design and development.

Introduction

This compound is a versatile aromatic compound featuring a benzene ring substituted with two amino groups and a nitrile group. This unique combination of functional groups imparts interesting electronic properties that are pivotal to its biological activity and material characteristics. Theoretical studies, particularly those employing DFT, offer a powerful lens to investigate these properties at the molecular level, providing data that complements and guides experimental research. This guide summarizes the key findings from such theoretical investigations.

Methodologies in Computational Analysis

The theoretical examination of this compound's electronic structure typically involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of various electronic and spectroscopic properties.

Computational Details: A Typical Protocol

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the exchange-correlation functional and the basis set. A widely accepted and effective combination for organic molecules like this compound is the B3LYP functional with a 6-311G(d,p) basis set.

-

Software: Gaussian suite of programs is a standard tool for such quantum chemical calculations.[1]

-

Geometry Optimization: The molecular structure is optimized to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.

-

Spectroscopic Analysis: Theoretical vibrational (IR) and electronic (UV-Vis) spectra are simulated to aid in the interpretation of experimental data.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[2]

Data Presentation: Key Electronic and Geometric Parameters

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.0 |

| C2-N1 | 1.38 | C2-C1-C6 | 120.0 |

| C3-N2 | 1.38 | C1-C2-N1 | 120.0 |

| C1-C7 | 1.44 | C2-C3-N2 | 120.0 |

| C7-N3 | 1.16 | C1-C7-N3 | 179.0 |

Note: The values presented are representative and may vary slightly depending on the specific level of theory used.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for representing the logical flow of computational studies and the relationships between different molecular properties.

References

An In-Depth Technical Guide to the Reactivity of Amino Groups in Diaminobenzonitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of the amino groups in diaminobenzonitrile (DABN) isomers. A thorough understanding of the factors governing the differential reactivity of these isomers is paramount for their strategic application in medicinal chemistry, materials science, and synthetic organic chemistry, where regioselectivity is a critical determinant of product outcome. This document consolidates theoretical principles, predicted quantitative data, and detailed experimental protocols to serve as a foundational resource for professionals in drug development and chemical research.

Theoretical Framework of Amino Group Reactivity

The reactivity of the amino groups in diaminobenzonitrile isomers is fundamentally governed by a combination of electronic and steric effects. These factors modulate the electron density on the nitrogen atoms and influence the accessibility of the lone pair of electrons for nucleophilic attack.

Electronic Effects: The potent electron-withdrawing nature of the nitrile group (-CN) is the primary electronic factor influencing the basicity and nucleophilicity of the amino groups.[1] This effect is transmitted through both inductive and resonance mechanisms, which deactivate the benzene ring and reduce the electron density on the nitrogen atoms. The extent of this deactivation is highly dependent on the relative positions of the amino groups with respect to the nitrile substituent.

-

Resonance Effect: An amino group situated para to the nitrile group experiences the strongest deactivation due to the direct delocalization of the nitrogen's lone pair into the electron-withdrawing nitrile group. An ortho positioning also leads to significant resonance deactivation. The resonance effect is less pronounced for a meta-positioned amino group.

-

Inductive Effect: The electronegative nitrogen of the nitrile group exerts an electron-withdrawing inductive effect (-I) that decreases with distance.

Steric Effects: The spatial arrangement of the functional groups introduces steric hindrance that can impede the approach of electrophiles to a specific amino group. An amino group flanked by other substituents, particularly in the ortho position, will exhibit reduced reactivity compared to a less hindered amino group.[1]

Comparative Reactivity of Diaminobenzonitrile Isomers

Based on the interplay of the aforementioned electronic and steric factors, a predicted order of reactivity for the amino groups in the common diaminobenzonitrile isomers can be established.

3,4-Diaminobenzonitrile

In 3,4-diaminobenzonitrile, the amino group at the 4-position is para to the strongly electron-withdrawing nitrile group, leading to significant deactivation through resonance.[1] Conversely, the amino group at the 3-position is meta to the nitrile group and is therefore less deactivated.[1] Consequently, the amino group at the 3-position is predicted to be the more basic and nucleophilic of the two. This isomer is also the least sterically hindered of the common isomers.

2,3-Diaminobenzonitrile

For this compound, the amino group at the 3-position is meta to the nitrile group, experiencing less deactivation than an ortho or para amino group. The amino group at the 2-position is ortho to the nitrile group, leading to deactivation. Furthermore, the 2-amino group is subject to steric hindrance from the adjacent nitrile group. Therefore, the amino group at the 3-position is predicted to be more reactive .

2,4-Diaminobenzonitrile

In the 2,4-diaminobenzonitrile isomer, the 4-amino group is strongly deactivated by the para-nitrile group. The 2-amino group is also deactivated due to its ortho position relative to the nitrile group and experiences steric hindrance.[1] The electronic interactions are more complex in this isomer due to the para relationship of the two amino groups. However, based on the dominant electron-withdrawing effect of the nitrile group, a significant difference in reactivity between the two amino groups is expected.

The following diagram illustrates the key factors influencing the reactivity of the amino groups in diaminobenzonitrile isomers.

Caption: Factors influencing diaminobenzonitrile isomer reactivity.

Quantitative Data on Amino Group Basicity

| Isomer | Predicted pKa | Source |

| This compound | 2.35 ± 0.10 | [1] |

| 3,4-Diaminobenzonitrile | 2.35 ± 0.10 | [1] |

Note: These are computationally predicted values and should be interpreted with caution. The identical predicted pKa for the 2,3- and 3,4-isomers is unexpected and underscores the necessity for experimental verification.[1]

Experimental Protocols for pKa Determination

To experimentally validate the predicted reactivities, the determination of pKa values is a crucial first step. Spectrophotometric and potentiometric titration methods are commonly employed for this purpose.

Spectrophotometric pKa Determination

This method is based on the difference in the UV-Vis absorption spectra of the protonated and non-protonated forms of the amine.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the diaminobenzonitrile isomer in a suitable solvent (e.g., 50% ethanol-water for sparingly soluble aromatic amines).

-

Prepare a series of buffer solutions with a range of known pH values.

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a precise volume of the stock solution to a cuvette and record the UV-Vis spectrum.

-

Identify the wavelength of maximum absorbance difference between the fully protonated (acidic solution) and non-protonated (basic solution) forms of the amine.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

The following diagram outlines the general workflow for spectrophotometric pKa determination.

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the amine as a titrant (a strong acid or base) is added incrementally.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the diaminobenzonitrile isomer in a suitable solvent (e.g., water or a mixed solvent system like methanol-water).

-

For the titration of a weak base, the solution is typically acidified with a strong acid (e.g., HCl) to a low pH to ensure the amine is fully protonated.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Add a standard solution of a strong base (e.g., NaOH) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Predicted Regioselectivity in Acylation Reactions

Acylation is a common reaction used to functionalize amino groups. The regioselectivity of acylation in diaminobenzonitrile isomers can be predicted based on the relative nucleophilicity of the amino groups. The more nucleophilic amino group is expected to react preferentially with the acylating agent (e.g., an acyl chloride or anhydride).

Based on the theoretical analysis of electronic and steric effects, the following regioselectivities are predicted for the mono-acylation of diaminobenzonitrile isomers:

-

3,4-Diaminobenzonitrile: Acylation is expected to occur predominantly at the 3-amino group .

-

This compound: Acylation is predicted to favor the 3-amino group .

-

2,4-Diaminobenzonitrile: The prediction is less straightforward, but the 2-amino group, being less deactivated by resonance than the 4-amino group, is likely the more reactive site, despite some steric hindrance.

The following diagram illustrates the predicted regioselective outcome of the mono-acylation of 3,4-diaminobenzonitrile.

Caption: Predicted regioselective mono-acylation of 3,4-DABN.

Conclusion

The reactivity of the amino groups in diaminobenzonitrile isomers is a nuanced interplay of electronic and steric effects. Theoretical considerations provide a robust framework for predicting the relative reactivity and regioselectivity of these isomers in various chemical transformations. While experimental data for these specific compounds is limited, the established protocols for determining key parameters like pKa values offer a clear path for researchers to obtain the necessary quantitative data. This guide provides the foundational knowledge and methodologies required to strategically employ diaminobenzonitrile isomers in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Unveiling the Past: A Technical Guide to the Discovery and Historical Context of Diaminobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobenzonitriles, a class of aromatic compounds featuring a benzene ring substituted with two amino groups and a nitrile group, represent a cornerstone in the synthesis of a wide array of heterocyclic compounds, dyes, and pharmacologically active agents. Their journey from discovery in the late 19th century to their current applications is a compelling narrative of evolving chemical synthesis and analytical techniques. This technical guide provides an in-depth exploration of the discovery and historical context of diaminobenzonitrile isomers, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the seminal works that first described these compounds, presenting the original experimental protocols and quantitative data in a modern, accessible format, and contextualize these discoveries within the scientific landscape of their time.

Historical Context: The Dawn of Aromatic Chemistry

The latter half of the 19th century was a period of profound advancement in organic chemistry, particularly in the understanding and manipulation of aromatic compounds. The elucidation of the benzene ring structure by August Kekulé in 1865 provided a theoretical framework that spurred a flurry of research into the synthesis and reactivity of its derivatives. Chemists of this era were deeply engaged in developing methods for the introduction and transformation of functional groups on the benzene ring, with nitration and subsequent reduction to amino groups being central to this endeavor. It is within this vibrant and competitive scientific environment that the first diaminobenzonitriles were synthesized and characterized.

A pivotal figure in this era was Peter Griess, who, through his extensive work on the reactions of nitrous acid with aromatic amines, laid the foundation for diazo chemistry. While not the first to synthesize diaminobenzonitriles, his meticulous investigations into the reactivity of aromatic diamines provided crucial insights for his contemporaries.

The primary route to diaminobenzonitriles in this period was the reduction of dinitrobenzonitriles. The synthesis of the dinitro precursors was itself a significant area of research, with chemists exploring various nitrating agents and conditions to control the regioselectivity of the reaction. The subsequent reduction of the nitro groups to amino groups was often achieved using nascent hydrogen generated from the reaction of metals with acids, or with reagents like hydrogen sulfide.

The First Syntheses of Diaminobenzonitrile Isomers

The discovery of the various diaminobenzonitrile isomers was not a singular event but rather a series of findings by different chemists over several years. The primary scientific literature of the time, particularly German chemical journals such as Berichte der deutschen chemischen Gesellschaft and Annalen der Chemie und Pharmacie, documents these initial syntheses. The authoritative Beilstein's Handbuch der Organischen Chemie serves as a comprehensive repository of these early discoveries.

2,4-Diaminobenzonitrile

The first synthesis of 2,4-diaminobenzonitrile is attributed to the reduction of 2,4-dinitrobenzonitrile. Early methods for this transformation relied on the use of tin and hydrochloric acid, a common reducing system of the era.

3,4-Diaminobenzonitrile

Similarly, 3,4-diaminobenzonitrile was first prepared by the reduction of 3,4-dinitrobenzonitrile. The work of T. Zincke on the reaction of hydrogen sulfide with dinitroaromatic compounds, published in Berichte der deutschen chemischen Gesellschaft in 1870, provided a key method for this type of reduction.

2,3-Diaminobenzonitrile and 3,5-Diaminobenzonitrile

The historical records for the initial syntheses of this compound and 3,5-diaminobenzonitrile also point towards the reduction of their corresponding dinitro precursors. Detailed accounts of these syntheses can be found in the early volumes of Beilstein's Handbuch der Organischen Chemie.

Experimental Protocols from the Historical Literature

To provide a practical understanding of the pioneering work in this field, the following sections detail the experimental methodologies as they were likely performed in the late 19th century, based on information from historical chemical literature. It is important to note that the purity of reagents and the analytical techniques available at the time were significantly different from modern standards.

General Historical Synthesis of Diaminobenzonitriles via Reduction of Dinitrobenzonitriles

The following is a generalized protocol representative of the methods used in the late 19th century for the synthesis of diaminobenzonitriles. Specific details for each isomer would have varied slightly.

Starting Material: The corresponding dinitrobenzonitrile isomer.

Reducing Agent: Tin (granulated or foil) and concentrated hydrochloric acid, or hydrogen sulfide gas passed through an ammoniacal solution of the dinitrobenzonitrile.

Reaction Vessel: A flask equipped with a reflux condenser.

Procedure:

-

The dinitrobenzonitrile was suspended or dissolved in a suitable solvent, often ethanol or water.

-

In the case of tin and hydrochloric acid reduction, the tin metal was added to the flask, followed by the slow addition of concentrated hydrochloric acid. The reaction was often vigorous and required cooling. The mixture was then heated to ensure complete reaction.

-

For hydrogen sulfide reduction, the gas was passed through the solution of the dinitrobenzonitrile, typically in an ammoniacal solution, until the reaction was complete, often indicated by a change in color.

-

After the reduction was complete, the reaction mixture was worked up to isolate the diaminobenzonitrile. This typically involved neutralization of the acid with a base (e.g., sodium carbonate or ammonia), followed by extraction with an organic solvent like diethyl ether.

-

The solvent was then removed by distillation, and the crude diaminobenzonitrile was purified by recrystallization, often from water or ethanol.

Quantitative Data from Historical Syntheses

Quantitative data from 19th-century chemical literature is often less precise than modern measurements. Yields were reported, but purity was typically assessed by melting point and elemental analysis. The following table summarizes the kind of quantitative data that would have been recorded for the synthesis of a diaminobenzonitrile isomer.

| Property | Historical Data (Example) |

| Starting Material | Dinitrobenzonitrile |

| Molar Mass ( g/mol ) | (Calculated at the time) |

| Reducing Agent | Tin and Hydrochloric Acid |

| Yield of Crude Product (%) | Often reported as "good" or a rough percentage |

| Melting Point (°C) | A key identifier of the compound |

| Elemental Analysis | C, H, N percentages (experimental vs. calculated) |

Visualizing the Historical Synthesis

The following diagrams illustrate the general workflow and the chemical transformation central to the historical discovery of diaminobenzonitriles.

Figure 1: Generalized workflow for the 19th-century synthesis of diaminobenzonitriles.

Figure 2: The core chemical transformation in the historical synthesis.

Conclusion

The discovery of diaminobenzonitriles in the late 19th century was a direct consequence of the burgeoning field of aromatic chemistry. The development of reliable methods for nitration and subsequent reduction of aromatic compounds enabled the synthesis of these versatile building blocks. While the experimental techniques and analytical tools of the time were rudimentary by modern standards, the work of pioneering chemists laid a crucial foundation for the vast and diverse applications of diaminobenzonitriles in contemporary science and industry. This guide has aimed to provide a window into this historical context, offering valuable insights for today's researchers who continue to build upon this rich chemical legacy.

Spectroscopic and Physicochemical Characterization of 2,3-Diaminobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 73629-43-3 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 2,3-Diaminobenzonitrile, this section details the predicted spectroscopic data based on the analysis of its structural features and known spectral correlations for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will likely appear in the range of δ 6.0-7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on the electronic effects of the two amino groups and the nitrile group.

-

Amine Protons (-NH₂): The protons of the two amino groups are expected to appear as a broad singlet in the range of δ 3.0-5.0 ppm. The chemical shift can be concentration-dependent and may be shifted downfield upon protonation.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring are expected to resonate in the region of δ 110-150 ppm. The carbons directly attached to the nitrogen atoms (C2 and C3) will be significantly influenced by the electron-donating amino groups and are expected to appear at higher field (lower ppm) compared to the other aromatic carbons.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3500-3300 | Medium, often two bands for primary amines |

| C≡N Stretch (Nitrile) | 2260-2220 | Strong, sharp |

| C=C Stretch (Aromatic) | 1620-1450 | Medium to strong |

| C-N Stretch (Aromatic Amine) | 1340-1250 | Medium to strong |

| C-H Bending (Aromatic) | 900-680 | Strong |

The presence of two amino groups might lead to a more complex N-H stretching region compared to a mono-substituted aniline.[1] Conjugation of the nitrile group with the aromatic ring is expected to slightly lower its stretching frequency compared to an aliphatic nitrile.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds typically show characteristic absorptions in the UV region.[3][4][5] For this compound, the presence of the benzene ring with two electron-donating amino groups and an electron-withdrawing nitrile group is expected to result in absorption maxima (λ_max) in the range of 200-400 nm. The spectrum is likely to show multiple bands corresponding to π → π* transitions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0-200 ppm.

-

Reference: TMS or the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumental Parameters:

-

Spectrometer: UV-Vis spectrophotometer.

-

Scan Range: Typically 200-800 nm.

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Applications and Signaling Pathways

While specific signaling pathways involving this compound are not documented in the available literature, its structural motif as a diaminobenzonitrile suggests potential applications in several areas of drug discovery and materials science. Diaminobenzonitrile derivatives have been explored for their fluorescent properties, indicating potential use as probes in cellular imaging or as components of functional dyes.[6][7] Furthermore, the o-phenylenediamine moiety is a common precursor for the synthesis of benzodiazepines, phenazines, and other heterocyclic systems that are known to interact with various biological targets. Future research may uncover specific signaling pathways modulated by derivatives of this compound, particularly in areas such as oncology, infectious diseases, and neuropharmacology. The logical progression from synthesis to biological screening is depicted in the workflow below.

Caption: A generalized workflow for the development of bioactive compounds.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines standardized protocols for their experimental determination. Although specific experimental data is currently limited in the public domain, the predictive information and detailed methodologies presented herein offer a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds. The logical workflows provided serve as a guide for the systematic characterization and potential development of new chemical entities based on the this compound scaffold.

References

Quantum Chemical Computations of Diaminobenzonitrile Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobenzonitrile derivatives represent a promising class of scaffolds in medicinal chemistry. Their intrinsic electronic properties, characterized by electron-donating amino groups and an electron-withdrawing nitrile group, make them versatile building blocks for designing molecules with tailored biological activities. Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable in modern drug discovery for predicting molecular properties and guiding synthetic efforts. This guide provides an in-depth overview of the computational and experimental workflows used to investigate diaminobenzonitrile derivatives, from initial synthesis to in-silico screening and biological validation.

I. Synthesis and Spectroscopic Characterization

The synthesis of diaminobenzonitrile derivatives is typically achieved through standard aromatic substitution and modification reactions. A generalized protocol often involves the functionalization of a commercially available diaminobenzonitrile core.

A. General Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from a diaminobenzonitrile precursor, a common step in developing bioactive molecules and fluorescent probes.

-

Preparation of Mono-acetylated Precursor: Diaminomaleonitrile is dissolved in ethyl acetate and cooled in an ice-water bath. A solution of acetyl chloride in ethyl acetate is added dropwise with continuous stirring. This step selectively protects one amino group, allowing for specific subsequent reactions.

-

Schiff Base Condensation: The synthesized mono-acetylated diaminomaleonitrile is dissolved in ethanol. Salicylaldehyde is then added to the solution.[1]

-

Reaction and Product Formation: The mixture is heated to reflux at 80°C and stirred for approximately 8 hours, leading to the formation of a yellow powder.[1]

-

Isolation and Purification: After cooling, the product is collected by vacuum filtration, washed with ethanol and diethyl ether, and dried under vacuum.[1]

-

Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[1]

II. Quantum Chemical Computations: A DFT-Guided Approach

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules, providing critical insights that guide drug design.[1]

A. Computational Methodology

Quantum chemical computations are typically performed using software packages like Gaussian. The following methodology is representative of studies on similar heterocyclic compounds.

-

Geometry Optimization: The initial molecular geometries of the diaminobenzonitrile derivatives are optimized using DFT. A common and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311G(d,p) basis set.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local energy minima on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Quantum Chemical Descriptors: Key electronic properties are calculated to understand the molecule's reactivity, stability, and potential for intermolecular interactions. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential non-covalent interactions with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within the molecule, which contribute to its overall stability.[2]

-

The logical workflow for DFT calculations is outlined in the diagram below.

B. Data Presentation: Quantum Chemical Descriptors

The data obtained from DFT calculations are typically summarized in tables to facilitate comparison between different derivatives. The following table provides an illustrative example of the kind of data generated for a series of hypothetical diaminobenzonitrile derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| DBN-01 | -5.89 | -1.95 | 3.94 | 4.52 |

| DBN-02 | -6.02 | -2.11 | 3.91 | 5.18 |

| DBN-03 | -5.75 | -2.23 | 3.52 | 6.34 |

| DBN-04 | -6.15 | -1.89 | 4.26 | 3.98 |

Note: This data is illustrative and intended to represent typical values for such compounds.

III. In-Silico Screening for Drug Development

Computational methods are crucial for screening potential drug candidates before committing to expensive and time-consuming experimental assays. Molecular docking is a key technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein.

A. Molecular Docking Protocol

-

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structures of the diaminobenzonitrile derivatives, optimized using DFT, are prepared for docking. This involves assigning appropriate atom types and charges.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations. A grid box is defined around the active site of the receptor, and the software systematically explores possible binding conformations of the ligand within this space.

-

Analysis of Results: The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The binding poses of the top-scoring compounds are visualized to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.

The relationship between computational chemistry and experimental drug discovery is a cyclical and iterative process, as depicted below.

IV. Application in Drug Development: Case Studies

While a comprehensive study on a single, unified series of diaminobenzonitrile derivatives is dispersed across the literature, related studies on similar heterocyclic compounds highlight the potential applications.

-

Antimicrobial Agents: Pyrimidine derivatives, which share structural similarities with diaminobenzonitriles, have been investigated for their antimicrobial properties. Molecular docking studies have shown that these compounds can exhibit high binding affinity to essential bacterial enzymes.[3][4] For instance, a diaminopyrimidine derivative demonstrated a low binding energy of -7.97 kcal/mol against the carotenoid dehydrosqualene synthase (CrtM) enzyme, indicating strong potential as an antibacterial agent.[3]

-

Anticancer Activity: The chemical reactivity and electronic properties of β-enaminonitriles have been studied using DFT to understand their potential as anticancer agents.[5] Molecular docking studies of these compounds with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, have revealed stable binding modes within the enzyme's active site, suggesting a mechanism for their observed cytotoxic activity against cancer cell lines.[5]

Conclusion

The integration of quantum chemical computations with experimental synthesis and biological screening provides a robust framework for the development of novel therapeutics based on the diaminobenzonitrile scaffold. DFT calculations offer invaluable predictive power regarding molecular reactivity and properties, while molecular docking allows for the efficient in-silico screening of potential drug candidates. This combined approach accelerates the drug discovery pipeline, enabling a more rational, structure-based design of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,3-Diaminobenzonitrile-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobenzonitrile and its derivatives, such as diaminomaleonitrile (DAMN), are versatile molecular scaffolds for the design and synthesis of novel fluorescent probes.[1] Their inherent electronic properties, characterized by a donor-acceptor structure, make them excellent candidates for developing fluorophores with a wide range of applications in cellular imaging, ion sensing, and diagnostics. The presence of vicinal amino groups and a cyano group provides strategic points for chemical modification, enabling the fine-tuning of their photophysical properties and the introduction of specific recognition moieties for targeted analytes.[1]

These probes are instrumental in visualizing and quantifying specific ions and biomolecules within living cells, which is crucial for understanding complex cellular processes and for the advancement of drug development.[1] Probes derived from diaminobenzonitrile can be engineered to be cell-permeable, facilitating real-time imaging of intracellular targets.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes for the detection of metal ions like aluminum (Al³⁺) and zinc (Zn²⁺), and reactive oxygen species such as hypochlorite (ClO⁻).

Application Notes

Fluorescent Probes for Metal Ion Detection

Derivatives of this compound can be readily functionalized to create chemosensors for various metal ions.[1] The lone pair of electrons on the nitrogen atoms of the amino groups can coordinate with metal ions, leading to significant changes in the electronic structure of the molecule and, consequently, its fluorescence properties.[1] This interaction can result in a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, providing a clear signal for the presence of the target ion.[1]

A prominent example is the development of Schiff base ligands derived from diaminomaleonitrile, which have demonstrated high selectivity and sensitivity for aluminum (Al³⁺) and zinc (Zn²⁺) ions.[1][2] The sensing mechanism is often attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon complexation with the metal ion, leading to chelation-enhanced fluorescence (CHEF).[1]

Probes for Reactive Oxygen Species (ROS)

The diaminomaleonitrile moiety can also serve as a recognition site for reactive oxygen species like hypochlorite (ClO⁻). A fluorescent probe incorporating a BODIPY fluorophore and a diaminomaleonitrile recognition group has been developed for the selective "off-on" detection of ClO⁻. This provides a valuable tool for studying the roles of ROS in various physiological and pathological processes.

Data Presentation

| Probe Name | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| DAMN-Salicylaldehyde Schiff Base | Al³⁺ | ~405 | 522 & 558 | - | - | [1] |

| H₂L (DAMN-2,5-dihydroxybenzaldehyde) | Zn²⁺ | - | Green Emission | 0.53 (in MeCN), 0.68 (in EtOH), 0.95 (in DMF) | 3.455 x 10⁻⁶ µM | [2] |

| BODIPY-DAMN | ClO⁻ | - | - | - | 298 nM | [3] |

Signaling Pathways and Experimental Workflows

Aluminum Ion (Al³⁺) Detection

Aluminum is the most abundant metal in the earth's crust and has been linked to several neurodegenerative diseases. Fluorescent probes for Al³⁺ are valuable for studying its biological roles.

Zinc Ion (Zn²⁺) Detection Signaling Pathway

Zinc is an essential trace element involved in numerous physiological processes.[4] Dysregulation of zinc homeostasis is associated with various diseases, making fluorescent probes for Zn²⁺ critical for biological research.[4]

Peroxynitrite (ONOO⁻) and Hypochlorite (ClO⁻) Signaling Pathways

Peroxynitrite and hypochlorite are reactive species implicated in oxidative stress and various pathological conditions.[5][6] Fluorescent probes for their detection are vital for understanding their roles in cell signaling and disease.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Diaminomaleonitrile-Based Schiff Base Probe for Al³⁺

This protocol describes a two-step synthesis of an asymmetric Schiff base from diaminomaleonitrile, which serves as a selective fluorescent probe for Al³⁺.[1]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Acetyl chloride

-

Ethyl acetate

-

Salicylaldehyde

-

Ethanol

-

Diethyl ether

-

Ice-water bath

-

Reflux apparatus

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN) [1]

-

Dissolve diaminomaleonitrile in ethyl acetate in a flask.

-

Prepare a solution of acetyl chloride in ethyl acetate.

-

Place the DAMN solution in an ice-water bath and begin stirring.

-

Add the acetyl chloride solution dropwise to the DAMN solution while maintaining the temperature in the ice-water bath.

-

Continue stirring in the ice-water bath for the specified reaction time.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the product with cold ethyl acetate and then diethyl ether.

-

Dry the product, a wheat-yellow powder (Ac-DAMN), under vacuum.[1]

Step 2: Synthesis of the Asymmetric Schiff Base Ligand [1]

-

Dissolve the synthesized Ac-DAMN in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Gradually add salicylaldehyde to the Ac-DAMN solution.

-

Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours. A yellow powder will form as the reaction progresses.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the yellow powder product by vacuum filtration.

-

Wash the product with 10 mL of ethanol and then 10 mL of diethyl ether.[1]

-

Dry the final product, the asymmetric Schiff base fluorescent probe, under vacuum.

-

Characterize the synthesized probe using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.

Protocol 2: Synthesis of a Diaminomaleonitrile-Derived Unsymmetrical Schiff Base Ligand (H₂L) for Zn²⁺

This protocol describes the synthesis of a fluorescent probe for the selective detection of Zn²⁺ ions.[2]

Materials:

-

Diaminomaleonitrile (DAMN)

-

2,5-dihydroxybenzaldehyde

-

Ethanol

-

Reflux apparatus

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Synthesize the Schiff base ligand, 2-amino-3-(((Z)-2,5-dihydroxybenzylidene)amino)maleonitrile hemihydrate (H₂L), via a condensation reaction of diaminomaleonitrile and 2,5-dihydroxybenzaldehyde in ethanol under reflux.[2]

-

Collect the product by filtration and wash with ethanol.

-

Dry the final product under vacuum.

-

Characterize the synthesized probe using single-crystal X-ray diffraction, PXRD, UV-vis, fluorescence spectroscopy, FT-IR, ¹H NMR, and TGA to confirm its structure and purity.[2]

Protocol 3: In Vitro Detection of Metal Ions Using a Fluorescent Probe

This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probes to target metal ions.[1][2]

Materials:

-

Synthesized fluorescent probe

-

Ethanol (or other appropriate solvent like DMF for H₂L)[2]

-

Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorescent probe in the chosen solvent.

-

In a series of cuvettes, add the probe solution to the solvent to achieve the desired final concentration.

-

Record the initial fluorescence spectrum of the probe solution.

-

To each cuvette, add a specific amount of the target metal ion stock solution to achieve a range of concentrations.

-

Record the fluorescence spectrum after each addition.

-

To assess selectivity, add solutions of other metal ions to separate cuvettes containing the probe and record the fluorescence spectra.

Protocol 4: Live-Cell Imaging with this compound-Based Probes

This protocol provides a general procedure for using the synthesized probes for fluorescence imaging of target analytes in living cells.[1]

Materials:

-

Synthesized fluorescent probe

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

HeLa cells (or other suitable cell line)

-

Glass-bottom dishes

-

Confocal microscope

Procedure:

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Seed the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

Probe Loading:

-

Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.

-

Dilute the probe stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash them twice with PBS.

-

Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C.[1]

Analyte Treatment:

-

After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe.[1]

-

Add fresh culture medium containing the desired concentration of the analyte (e.g., Al³⁺, Zn²⁺, or a ROS generator) to the cells.

-

Incubate for an appropriate time to allow for uptake and interaction with the intracellular probe.

Fluorescence Imaging:

-

Mount the glass-bottom dish on the stage of a confocal microscope.

-

Excite the cells at the appropriate wavelength for the specific probe (e.g., ~405 nm for the Al³⁺ probe).[1]

-

Capture the fluorescence emission in the corresponding channel(s).

-

Acquire images of the cells before and after the addition of the analyte to observe the change in fluorescence.

-

Bright-field images should also be taken to assess cell morphology.

Note: It is essential to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing the signal-to-noise ratio.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Zinc(ii) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A BODIPY‐Diaminomaleonitrile Based Water‐Soluble Fluorescent Probe for Selective “Off‐On” Detection of Hypochlorite** (2022) | Junqiang Leng | 7 Citations [scispace.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Pathophysiological roles of peroxynitrite in circulatory shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple pathways of peroxynitrite cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. mdpi.com [mdpi.com]

Application Notes: Fluorometric Detection of Nitric Oxide Using 2,3-Diaminobenzonitrile

A Note on Nomenclature: While the request specifies 2,3-Diaminobenzonitrile, the predominant and well-documented fluorescent probe for nitric oxide detection based on this chemical motif is 2,3-Diaminonaphthalene (DAN) . This document will detail the protocol for DAN, as it is the scientifically established standard for this application. It is presumed that "this compound" was a likely mistyping of this compound. The underlying chemistry relies on the reaction of an aromatic ortho-diamine with nitric oxide derivatives, a feature present in both molecules.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO in biological systems is challenging. A common and highly sensitive indirect method is the quantification of its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The 2,3-Diaminonaphthalene (DAN) assay is a highly sensitive fluorometric method for detecting nitrite, a key surrogate for NO production.[1]

The DAN assay is significantly more sensitive than the colorimetric Griess assay, with detection limits in the nanomolar range, making it ideal for applications where NO concentrations are low.[1]

Principle of Detection

The assay is based on the reaction of DAN with nitrite in an acidic environment. The NO-derived nitrosating agent, dinitrogen trioxide (N₂O₃), generated from the acidification of nitrite, reacts with the vicinal diamines of DAN to form the highly fluorescent product 1H-naphthotriazole. The fluorescence intensity of this product is directly proportional to the nitrite concentration in the sample.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the 2,3-Diaminonaphthalene (DAN) assay for nitric oxide detection.

| Parameter | Value | References |

| Detection Method | Fluorometric | [1] |

| Analyte | Nitrite (NO₂⁻) | [1] |

| Fluorescent Product | 1H-naphthotriazole | [1] |

| Excitation Wavelength | ~365 nm | [2][3] |

| Emission Wavelength | ~410-450 nm | [2][4] |

| Detection Limit | 10-50 nM | [1][4] |

| Linear Range | 0.02 - 10.0 µM | [5] |

| Sensitivity | 50-100 times greater than the Griess assay | [1][4] |

Signaling and Reaction Pathway

The detection of nitric oxide via 2,3-Diaminonaphthalene is an indirect method that measures the stable oxidation product, nitrite. The overall pathway from NO production to detection is illustrated below.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biotium.com [biotium.com]

- 4. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 5. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2,3-Diaminobenzonitrile Derivatives as Fluorescent Probes for Aluminum Ion Detection

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Multi-site probe for selective turn-on fluorescent detection of Al(III) in aqueous solution: synthesis, cation binding, mode of coordination, logic gate and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective diaminomaleonitrile-based dual channel emissive probe for Al3+ and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The detection of Al3+ and Cu2+ ions using isonicotinohydrazide-based chemosensors and their application to live-cell imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 9. internationaljournalssrg.org [internationaljournalssrg.org]

Application Notes and Protocols for Live-Cell Imaging Using 2,3-Diaminobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminobenzonitrile and its derivatives, particularly diaminomaleonitrile (DAMN), are versatile building blocks for the synthesis of novel fluorescent materials.[1] Their unique donor-acceptor electronic structure makes them ideal candidates for developing fluorophores with applications in cellular imaging, ion sensing, and diagnostics. The presence of amino and cyano groups allows for chemical modifications to fine-tune their photophysical properties and introduce specific functionalities for targeted applications.[1] This document provides detailed application notes and experimental protocols for the use of a this compound derivative-based fluorescent probe for the detection of aluminum ions (Al³⁺) in live cells.

Application Notes

Fluorescent Probes for Metal Ion Detection

This compound derivatives can be readily functionalized to create chemosensors for various metal ions. The lone pair of electrons on the nitrogen atoms of the amino groups can coordinate with metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties.[1] This can result in a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, providing a detectable signal for the target ion.

A notable example is a Schiff base ligand derived from diaminomaleonitrile, which demonstrates high selectivity and sensitivity for aluminum ions (Al³⁺).[1] This probe exhibits a "turn-on" dual-channel emission in the presence of Al³⁺. The sensing mechanism is attributed to the inhibition of Photoinduced Electron Transfer (PET) and C=N isomerization upon complexation with Al³⁺, leading to Chelation-Enhanced Fluorescence (CHEF).[1]

Live-Cell Imaging Agents